molecular formula C28H25N3O2 B11451800 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide

Cat. No.: B11451800
M. Wt: 435.5 g/mol
InChI Key: MZGVQGDTZMCBSS-UHFFFAOYSA-N
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Description

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a naphthalene moiety, and an isopropyl-substituted phenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Addition of the Isopropyl-Substituted Phenyl Group: This can be done through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce fully or partially hydrogenated products.

Scientific Research Applications

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Naphthalene Derivatives: Compounds like naphthalene-1-carboxamide, which have similar structural features and applications.

Uniqueness

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide is unique due to its combination of a quinazoline core, naphthalene moiety, and isopropyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H25N3O2/c1-17(2)18-10-12-19(13-11-18)21-14-25-24(26(32)15-21)16-29-28(30-25)31-27(33)23-9-5-7-20-6-3-4-8-22(20)23/h3-13,16-17,21H,14-15H2,1-2H3,(H,29,30,31,33)

InChI Key

MZGVQGDTZMCBSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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